Methyl 3-chloro-5-methylbenzoate
Overview
Description
Methyl 3-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a methyl group. This compound is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-methylbenzoate can be synthesized through the esterification of 3-chloro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is typically refluxed for 12 hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-5-methylbenzoic acid and methanol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: 3-chloro-5-methylbenzoic acid and methanol.
Oxidation: 3-chloro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 3-chloro-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups on the benzene ring influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorobenzoate
- Methyl 4-chloro-5-methylbenzoate
- Methyl 3-methylbenzoate
Uniqueness
Methyl 3-chloro-5-methylbenzoate is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. This unique structure makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
methyl 3-chloro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVTYTACXUBFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599927 | |
Record name | Methyl 3-chloro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153203-53-3 | |
Record name | Methyl 3-chloro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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